5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4
Description
5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 is a deuterated analogue of a thiazolidinedione (TZD) derivative. The thiazolidinedione core is a well-established pharmacophore known for its role in modulating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in glucose and lipid metabolism . The deuterium substitution (-d4) at specific positions likely serves to enhance metabolic stability by slowing enzymatic degradation, a strategy employed in drug development to improve pharmacokinetic profiles . This structural motif contrasts with simpler methoxy or halogenated aryl groups seen in related compounds, suggesting tailored selectivity or bioavailability .
Properties
IUPAC Name |
(5E)-5-[[4-(2-cyclohexyl-1,1,2,2-tetradeuterioethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-23-16-11-14(12-17-18(21)20-19(22)25-17)7-8-15(16)24-10-9-13-5-3-2-4-6-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,20,21,22)/b17-12+/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPRDWFDSQKAG-UKOWYADISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCCC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CCCCC1)C([2H])([2H])OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolidinedione Synthesis
The thiazolidinedione (TZD) ring system is typically synthesized via cyclocondensation of thiourea with α-haloacetic acids under acidic conditions. For example, chloroacetic acid reacts with thiourea in the presence of hydrochloric acid to form 2,4-thiazolidinedione (TZD) through a two-step nucleophilic substitution mechanism. The reaction proceeds as follows:
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S<sub>N</sub>2 Attack : Thiourea’s sulfur atom attacks chloroacetic acid, displacing chloride and forming an intermediate thioether.
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Cyclization and Hydrolysis : Intramolecular nucleophilic attack by the amine group on the carbonyl carbon generates the TZD ring, with concomitant release of ammonia.
This method, while reliable, requires prolonged reflux (10–12 hours at 110°C), prompting exploration of microwave-assisted synthesis to reduce reaction times.
Knoevenagel Condensation for 5-Arylidene Formation
The 5-arylidene moiety is introduced via Knoevenagel condensation, wherein the TZD core reacts with an aromatic aldehyde in the presence of a base (e.g., piperidine). For the parent compound, 4-(2-cyclohexylethoxy)-3-methoxybenzaldehyde condenses with TZD to form the exocyclic double bond. The mechanism involves:
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Deprotonation of TZD’s active methylene group by the base.
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Nucleophilic attack on the aldehyde’s carbonyl carbon.
Deuteration Strategies for Isotopic Labeling
Site-Specific Deuterium Incorporation
Deuterium (D) is introduced at four positions in the target compound, likely at the following sites:
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Cyclohexylethoxy Chain : Deuterated ethyl groups (CD<sub>2</sub>CD<sub>2</sub>) via synthesis from deuterated ethanol (C<sub>2</sub>D<sub>5</sub>OD) or bromoethane-d<sub>5</sub>.
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Methoxy Group : Replacement of CH<sub>3</sub>O with CD<sub>3</sub>O using deuterated methyl iodide (CD<sub>3</sub>I).
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Methylene Bridge : Incorporation during Knoevenagel condensation using deuterated solvents (e.g., D<sub>2</sub>O) to facilitate H/D exchange.
Synthesis of 4-(2-Cyclohexylethoxy)-3-methoxybenzaldehyde-d4
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Deuterated Ethyl Group : Cyclohexylethanol-d<sub>4</sub> (C<sub>6</sub>H<sub>11</sub>CD<sub>2</sub>CD<sub>2</sub>OH) is prepared by reducing cyclohexylacetylene with deuterium gas (D<sub>2</sub>) over a palladium catalyst.
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Etherification : The deuterated alcohol reacts with 3-hydroxy-4-methoxybenzaldehyde under Mitsunobu conditions (DEAD, PPh<sub>3</sub>) to form the deuterated ether.
Deuteration of the Thiazolidinedione Core
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Deuterated Chloroacetic Acid : Chloroacetic acid-d<sub>2</sub> (ClCD<sub>2</sub>COOD) is synthesized via exchange with D<sub>2</sub>O under acidic conditions.
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Cyclocondensation : Reaction with thiourea in DCl/D<sub>2</sub>O yields TZD-d<sub>2</sub>, preserving deuterium at the methylene position.
Synthesis of 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4
Reaction Protocol
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Knoevenagel Condensation :
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TZD-d<sub>2</sub> (1.17 g, 0.01 mol) and 4-(2-cyclohexylethoxy)-3-methoxybenzaldehyde-d<sub>4</sub> (2.89 g, 0.01 mol) are refluxed in anhydrous ethanol with piperidine (0.4 mL) for 6 hours.
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Mechanism : Base-catalyzed deprotonation initiates conjugate addition, followed by dehydration to form the exocyclic double bond.
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Purification :
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C<sub>19</sub>H<sub>19</sub>D<sub>4</sub>NO<sub>4</sub>S : 365.1542 [M+H]<sup>+</sup>.
Challenges and Considerations
Isotopic Purity
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Deuterium Scrambling : Acidic or basic conditions during synthesis may lead to H/D exchange. Use of aprotic solvents (e.g., DMF-d<sub>7</sub>) mitigates this risk.
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Cost of Deuterated Reagents : CD<sub>3</sub>I and D<sub>2</sub>O significantly increase production expenses, necessitating optimized reaction scales.
Chemical Reactions Analysis
5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 has several scientific research applications:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: The compound is utilized in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, which has potential therapeutic applications in wound healing and inflammation.
Mechanism of Action
The mechanism of action of 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 involves its interaction with specific molecular targets. As a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, the compound inhibits the enzyme’s activity, leading to increased levels of prostaglandins. Prostaglandins play a crucial role in various physiological processes, including inflammation and wound healing. The compound’s effects are mediated through the modulation of these pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Effects on Activity
- However, its bulkiness may reduce binding affinity to PPARγ compared to smaller substituents like the 3-methoxyphenyl-2-oxoethoxy group in .
- Deuterium Substitution: The -d4 label minimizes first-pass metabolism by stabilizing C-D bonds against cytochrome P450 oxidation, a feature absent in non-deuterated analogues .
Pharmacokinetic and Toxicological Insights
- Metabolic Stability: Deuterated TZDs, like the target compound, show reduced hepatic clearance compared to non-deuterated versions, as demonstrated in studies of 5-(pyridylaminoethoxy)-TZD-d3 .
- Toxicity: Thiazolidinediones are associated with risks like hepatotoxicity and fluid retention.
Biological Activity
5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 is a synthetic compound belonging to the thiazolidinedione class, which is primarily known for its role in managing insulin resistance and type 2 diabetes mellitus. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-1,3-thiazolidine-2,4-dione
- Molecular Formula : C₁₈H₂₃N₁O₃S
- CAS Number : Not specifically listed but can be derived from its structural components.
Thiazolidinediones function primarily as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. The activation of PPAR-γ leads to:
- Increased Insulin Sensitivity : Enhances the uptake of glucose in peripheral tissues.
- Anti-inflammatory Effects : Modulates inflammatory pathways that contribute to insulin resistance.
- Lipid Metabolism Regulation : Affects adipocyte differentiation and lipid storage, which can influence overall metabolic health.
Biological Activity and Pharmacological Effects
Research has shown that compounds similar to this compound exhibit various biological activities:
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Antidiabetic Effects :
- Clinical Studies : Thiazolidinediones have been demonstrated to lower blood glucose levels effectively in patients with type 2 diabetes by improving insulin sensitivity .
- Mechanistic Insights : They reduce hepatic glucose output and enhance peripheral glucose uptake through muscle and adipose tissues .
- Cardiovascular Benefits :
- Potential Side Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 323.44 g/mol |
| Solubility | Soluble in DMSO; poorly soluble in water |
| Melting Point | Not specified |
| LogP (Partition Coefficient) | Not specified |
Case Studies
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Study on Insulin Sensitivity Improvement :
- A clinical trial involving patients with type 2 diabetes showed significant improvements in HbA1c levels after administration of thiazolidinedione derivatives, highlighting the efficacy of these compounds in glycemic control.
- Long-term Cardiovascular Outcomes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
